![molecular formula C11H8ClNO3 B1604880 Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate CAS No. 5347-19-3](/img/structure/B1604880.png)
Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate
Overview
Description
“Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate” is an organic compound with the molecular formula C11H8ClNO3 and a molecular weight of 237.64 . It is used for proteomics research .
Synthesis Analysis
The synthesis of 7-Chloro-4-hydroxyquinoline, a related compound, is formed by the reaction of 4,7-dichloroquinoline with glacial acetic acid in anhydrous medium .Molecular Structure Analysis
The molecular structure of “Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate” is represented by the formula C11H8ClNO3 .Physical And Chemical Properties Analysis
“Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate” has a predicted melting point of 128.16° C, a predicted boiling point of 442.8° C at 760 mmHg, a predicted density of 1.4 g/cm 3, and a predicted refractive index of n 20D 1.66 .Scientific Research Applications
Synthesis of Heterocycles
“Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate” belongs to the class of 4-hydroxy-2-quinolones . These compounds are valuable in drug research and development due to their interesting pharmaceutical and biological activities . They are used in the synthesis of related four-membered to seven-membered heterocycles , most of which show unique biological activities .
Drug Research and Development
The pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
Synthesis of Biologically Active Quinoline and its Analogues
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . The synthesis of the main scaffold and its functionalization for biological and pharmaceutical activities have been reported .
Antiviral Activities
Some novel quinoline derivatives have exhibited significant inhibitory activities against viruses . For instance, two novel quinoline derivatives were evaluated in vitro against the dengue virus serotype 2 (DENV2), and both exhibited significant inhibitory activities against this virus .
Safety and Hazards
The safety and hazards associated with “Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate” include warnings to avoid breathing dust/fume/gas/mist/vapours/spray, to avoid getting it in eyes, on skin, or on clothing, and to use only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
methyl 7-chloro-4-oxo-1H-quinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-11(15)9-5-10(14)7-3-2-6(12)4-8(7)13-9/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPKUXTUEVUQAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277736 | |
Record name | Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5347-19-3 | |
Record name | 5347-19-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3756 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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